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molecular formula C8H4BrFO2 B2480935 5-bromo-4-fluoroisobenzofuran-1(3H)-one CAS No. 1255208-31-1

5-bromo-4-fluoroisobenzofuran-1(3H)-one

Cat. No. B2480935
M. Wt: 231.02
InChI Key: XZNRDCQUJBIHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

A solution of n-BuLi (40 mL, 100 mmol) was added dropwise to a solution of diisopropylamine (10.6 g, 105 mmol) in 150 mL of THF at −70° C. The mixture was stirred at 0° C. for 15 minutes and then cooled to −70° C. again. A solution of 4-bromo-3-fluorobenzoic acid (10 g, 45.7 mmol, in 50 mL of THF) was added dropwise. The resulting mixture was stirred at −70° C. for 1 hour then CH2O gas (generated by heating 5.1 g of Para formaldehyde to 200° C.) was bubbled into the mixture. The resulting mixture was stirred at −70° C. for 1 hour then allowed to warm to room temperature and stirred for another 2 hours. HCl gas was bubbled into the suspension for 15 minutes to give a clear solution. The mixture was diluted with 1 L of EtOAc and washed subsequently with water, saturated Na2CO3 and brine, dried over anhydrous Na2SO4 and concentrated to give 5-bromo-4-fluoro-2-benzofuran-1(3H)-one as white solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][C:15]=1[F:23]>C1COCC1.CCOC(C)=O>[Br:13][C:14]1[CH:22]=[CH:21][C:17]2[C:18](=[O:20])[O:19][CH2:2][C:16]=2[C:15]=1[F:23]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)F
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C. again
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −70° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
CH2O gas (generated by heating 5.1 g of Para formaldehyde to 200° C.) was bubbled into the mixture
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled into the suspension for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to give a clear solution
WASH
Type
WASH
Details
washed subsequently with water, saturated Na2CO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C2=C(C(OC2)=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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